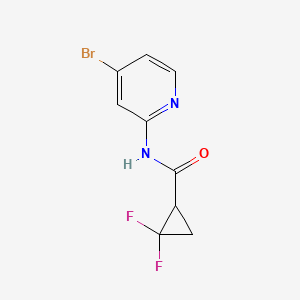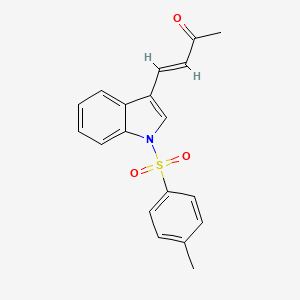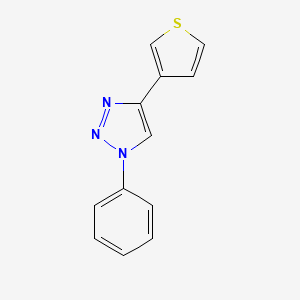
(rac)-N-(4-bromopyridin-2-yl)-2,2-difluorocyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide typically involves the reaction of 4-bromopyridine with difluorocyclopropane carboxylic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide has several applications in scientific research:
作用機序
The mechanism of action of N-(4-Bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, while the difluorocyclopropane group can modulate the compound’s reactivity and stability . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the bromine and difluorocyclopropane groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and an imidazo[1,2-a]pyridine structure, offering different reactivity and applications.
Uniqueness
The combination of these functional groups allows for versatile reactivity and the possibility of developing novel compounds with enhanced biological or material properties .
特性
分子式 |
C9H7BrF2N2O |
|---|---|
分子量 |
277.07 g/mol |
IUPAC名 |
N-(4-bromopyridin-2-yl)-2,2-difluorocyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H7BrF2N2O/c10-5-1-2-13-7(3-5)14-8(15)6-4-9(6,11)12/h1-3,6H,4H2,(H,13,14,15) |
InChIキー |
GVUFYXSBLMWVMG-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(F)F)C(=O)NC2=NC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)












